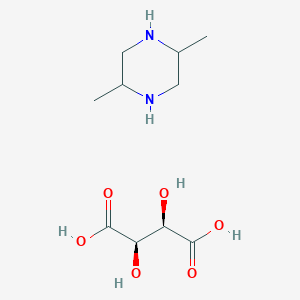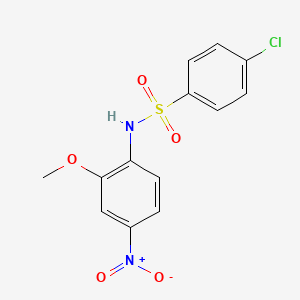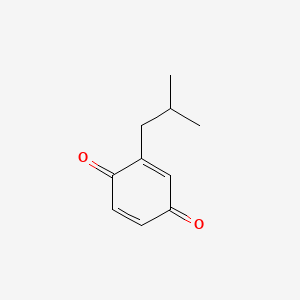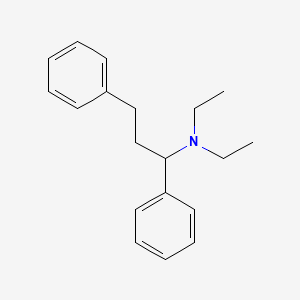![molecular formula C10H14N2 B13739353 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound is characterized by the presence of a dihydro group and an isopropyl substituent at the second position of the benzimidazole ring.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of Lewis acids such as zinc chloride or aluminum chloride can facilitate the cyclization process. Additionally, high-pressure and high-temperature conditions may be employed to enhance the reaction rate.
Chemical Reactions Analysis
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions at the benzimidazole ring. Halogenation, nitration, and sulfonation are typical substitution reactions. Reagents such as bromine, nitric acid, and sulfuric acid are often used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide can yield benzimidazole-2-carboxylic acid, while reduction with sodium borohydride can produce 2,3-dihydrobenzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential use in developing new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects. Benzimidazole derivatives have been explored as potential treatments for diseases such as cancer, fungal infections, and parasitic infections.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, benzimidazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some benzimidazole derivatives inhibit the polymerization of tubulin, a protein involved in cell division, thereby exhibiting anticancer activity.
In other applications, the compound may act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions.
Comparison with Similar Compounds
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2,3-dihydro-2-phenyl-: This compound has a phenyl substituent at the second position instead of an isopropyl group. It exhibits different chemical and biological properties due to the presence of the phenyl group.
1H-Benzimidazole, 2,3-dihydro-2-methyl-: This compound has a methyl substituent at the second position. It is structurally similar but has different reactivity and applications compared to the isopropyl-substituted derivative.
1H-Benzimidazole, 2,3-dihydro-2-ethyl-: This compound has an ethyl substituent at the second position. It shares some similarities with the isopropyl derivative but differs in terms of steric and electronic effects.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-propan-2-yl-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C10H14N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7,10-12H,1-2H3 |
InChI Key |
BVLFKBQVFDIWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)



![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)






